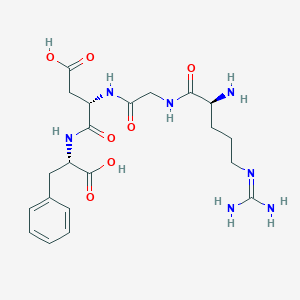
Arginyl-glycyl-aspartyl-phenylalanine
描述
Arginyl-glycyl-aspartyl-phenylalanine: is a hybrid peptide composed of four amino acids: arginine, glycine, aspartic acid, and phenylalanine. It is known for its role in cell adhesion and interaction with integrins, making it significant in various biological processes and medical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-glycyl-aspartyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process includes the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are removed under mild hydrogenolysis or acidic conditions . Peptide coupling methods such as dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
化学反应分析
Types of Reactions: Arginyl-glycyl-aspartyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds in peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs are introduced during peptide synthesis using standard coupling reagents like DCCI and HOBt.
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups or amino acid sequences, which can exhibit different biological activities .
科学研究应用
Chemistry: Arginyl-glycyl-aspartyl-phenylalanine is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this peptide is crucial for studying cell adhesion, migration, and signaling. It interacts with integrins, which are cell surface receptors involved in various physiological processes .
Medicine: this compound is explored for its therapeutic potential in cancer treatment, wound healing, and tissue engineering. It can be used to design drugs that target specific integrins, enhancing drug delivery and efficacy .
Industry: In the industrial sector, this peptide is used in the development of biomaterials and coatings that promote cell adhesion and growth. It is also employed in the fabrication of medical devices and tissue scaffolds .
作用机制
The mechanism of action of arginyl-glycyl-aspartyl-phenylalanine involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. When this compound binds to integrins, it triggers intracellular signaling pathways that regulate cell migration, proliferation, and survival . This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .
相似化合物的比较
Arginyl-glycyl-aspartyl-serine (RGDS): Similar to arginyl-glycyl-aspartyl-phenylalanine but with serine instead of phenylalanine.
Glycyl-arginine: A dipeptide with antimicrobial and anticancer properties.
Lysyl-aspartic acid: Another dipeptide with antimicrobial effects.
Uniqueness: this compound is unique due to the presence of phenylalanine, which imparts distinct hydrophobic properties and influences its interaction with integrins. This makes it particularly effective in certain biological and medical applications compared to its analogs .
属性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGIGOPGOEJCH-KKUMJFAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149361 | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110697-46-6 | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


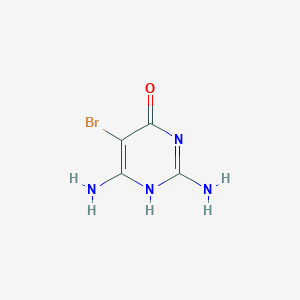

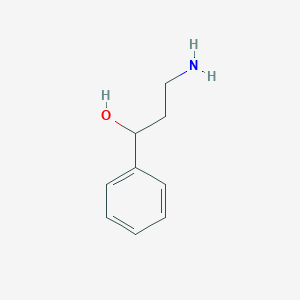
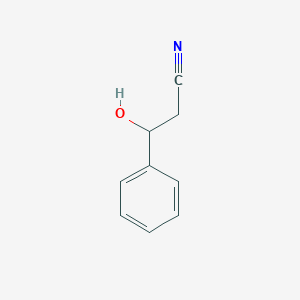
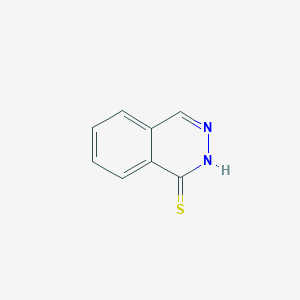
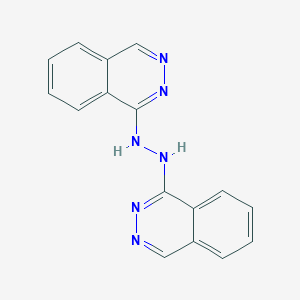
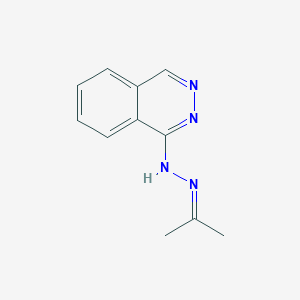
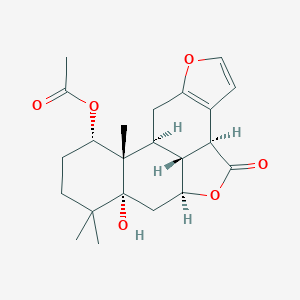
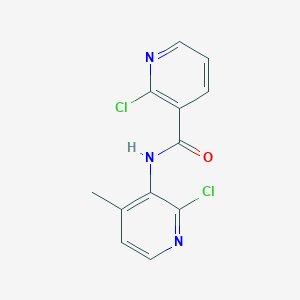
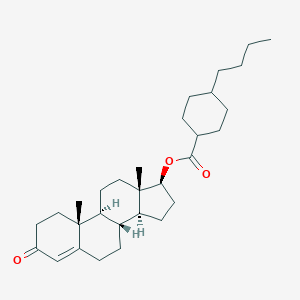
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
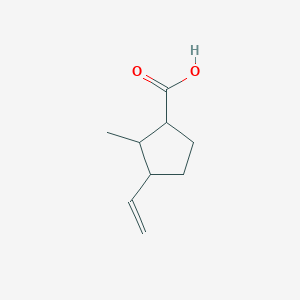
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)

